Trimethylsilyl propiolate

Vue d'ensemble

Description

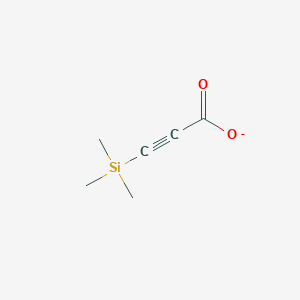

Trimethylsilyl propiolate: is an organic compound with the molecular formula C7H12O2Si. It is a derivative of propiolic acid where the hydrogen atom of the terminal alkyne is replaced by a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Trimethylsilyl propiolate typically involves the reaction of a lower alkyl propiolate with chlorotrimethylsilane in the presence of dry benzene and triethylamine . The reaction proceeds as follows:

- A lower alkyl propiolate is dissolved in dry benzene.

- Chlorotrimethylsilane is added to the solution.

- Triethylamine is introduced to the mixture to act as a base.

- The reaction mixture is stirred under an inert atmosphere until the reaction is complete.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions: Trimethylsilyl propiolate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Addition Reactions: It can participate in addition reactions with electrophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Sodium benzeneselenolate: Used in regio- and stereoselective addition reactions.

Amberlyst 15 in methanol: Used for specific synthesis reactions.

Thionyl chloride in DMF: Used for hydrohalogenation reactions.

Major Products:

(Z)-3-(Phenylselanyl)prop-2-enamides: Formed from the reaction with sodium benzeneselenolate.

3-Chloro-3-(trimethylsilyl)prop-2-enoyl chloride: Formed from hydrohalogenation reactions.

Applications De Recherche Scientifique

Organic Synthesis

Trimethylsilyl propiolate serves as a key building block in organic synthesis, particularly in the formation of carbon-carbon bonds. It is often employed in reactions involving nucleophiles, such as:

- N-Heterocyclic Carbene Catalysis : TMS-propiolate can undergo addition reactions with aldehydes when catalyzed by N-heterocyclic carbenes (NHCs). This method allows for the formation of α-alkylated aldehydes, showcasing its utility in synthetic organic chemistry .

- Hydrosilylation Reactions : TMS-propiolate is also used in regioselective hydrosilylation reactions. It can react with alkenes to form silane derivatives, which are important intermediates in the synthesis of siloxanes and other silicon-containing compounds .

Analytical Chemistry

In analytical chemistry, TMS-propiolate is notable for its applications in nuclear magnetic resonance (NMR) spectroscopy:

- Internal Standard : TMS-propiolate is frequently utilized as an internal standard due to its well-defined chemical shifts. It enhances the accuracy and reliability of quantitative analyses in complex mixtures, such as those found in pharmaceutical and biomedical research .

- Metabolomics : The compound has been instrumental in metabolomic studies where it aids in the identification and quantification of metabolites. Its use facilitates rapid separation techniques combined with NMR spectroscopy for comprehensive metabolic profiling .

Pharmaceutical Applications

This compound acts as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in diverse chemical reactions makes it a valuable asset in drug development processes:

- Synthesis of Drug Intermediates : TMS-propiolate is involved in the creation of active pharmaceutical ingredients (APIs) through its reactivity with different nucleophiles and electrophiles, contributing to the development of new therapeutic agents .

Material Science

The compound finds applications beyond organic synthesis and analytical chemistry, extending into material science:

- OLEDs and Polymers : TMS-propiolate derivatives are utilized as intermediates in the production of organic light-emitting diodes (OLEDs) and other polymeric materials. These applications leverage the compound's ability to form stable silicon-containing structures that enhance material properties .

Case Study 1: N-Heterocyclic Carbene Catalysis

A study demonstrated the effectiveness of TMS-propiolate in NHC-catalyzed reactions with aldehydes, leading to high yields of α-alkylated products. This method highlights the compound's role in developing efficient synthetic pathways for complex molecules.

Case Study 2: NMR Spectroscopy Applications

Research involving TMS-propiolate as an internal standard showcased its utility in improving the accuracy of metabolomic analyses. By providing consistent reference points for chemical shifts, it facilitated better quantification of metabolites across various biological samples.

Mécanisme D'action

The mechanism of action of Trimethylsilyl propiolate in chemical reactions involves the activation of the alkyne group by the trimethylsilyl substituent. This activation facilitates nucleophilic attack and subsequent reaction steps. The trimethylsilyl group can also be removed under specific conditions, revealing the reactive alkyne moiety for further transformations .

Comparaison Avec Des Composés Similaires

3-(Trimethylsilyl)prop-2-yn-1-ol: A related compound where the ester group is replaced by a hydroxyl group.

Ethyl 3-(Trimethylsilyl)propiolate: An ester derivative with an ethyl group instead of a methyl group.

Uniqueness: Trimethylsilyl propiolate is unique due to its combination of the trimethylsilyl group and the ester functionality. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions while maintaining stability under various conditions sets it apart from other similar compounds .

Activité Biologique

Trimethylsilyl propiolate (TMSP) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of TMSP, including its applications in organic synthesis, antimicrobial properties, and potential therapeutic uses.

This compound is characterized by the presence of a trimethylsilyl group attached to a propiolate moiety. Its molecular formula is C₇H₁₄O₂Si, and it appears as a colorless liquid with a boiling point of approximately 92–96 °C at 28 mmHg and a density of 0.897 g/cm³. The alkyne functional group (-C≡C-) and the ester group (-COO-) contribute to its reactivity, making it a valuable building block in organic synthesis.

Biological Activity Overview

The biological activity of TMSP can be categorized into several key areas:

- Antimicrobial Activity : TMSP has demonstrated potential antimicrobial properties against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest that TMSP may exhibit cytotoxic effects on cancer cell lines.

- Synthetic Applications : Its reactivity allows for the synthesis of various derivatives with enhanced biological activities.

Antimicrobial Properties

Research indicates that TMSP exhibits significant antimicrobial activity. A study highlighted that compounds similar to TMSP can inhibit the growth of pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Activity

In vitro studies have shown that TMSP can inhibit the proliferation of certain cancer cell lines. For instance, experiments conducted on breast cancer cells indicated that TMSP treatment resulted in reduced cell viability in a dose-dependent manner. The cytotoxicity observed was attributed to the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxic Effects on Cancer Cells

A specific case study investigated the effects of TMSP on human lung cancer cells (A549). The study employed various concentrations of TMSP (1, 10, 50 µM) over 24 and 48 hours. The results demonstrated:

| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 1 | 85 | 80 |

| 10 | 65 | 50 |

| 50 | 30 | 15 |

These findings suggest that higher concentrations of TMSP significantly reduce cell viability, indicating its potential as an anticancer agent .

Synthetic Applications

TMSP serves as a versatile intermediate in organic synthesis. Its unique structure allows chemists to utilize it in various reactions, including:

- Alkyne Coupling Reactions : TMSP can participate in cross-coupling reactions to form complex molecules.

- Synthesis of Functionalized Compounds : The trimethylsilyl group enhances the stability and reactivity of the compound, facilitating the creation of diverse functional groups.

Propriétés

IUPAC Name |

3-trimethylsilylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2Si/c1-9(2,3)5-4-6(7)8/h1-3H3,(H,7,8)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEATTYBFBRNEB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O2Si- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623287 | |

| Record name | 3-(Trimethylsilyl)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19232-22-5 | |

| Record name | 3-(Trimethylsilyl)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.